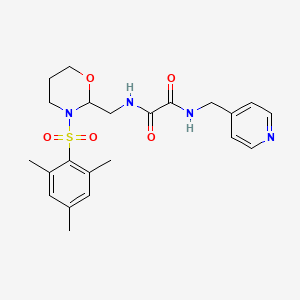

N1-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(pyridin-4-ylmethyl)oxalamide

Description

This oxalamide derivative features a mesitylsulfonyl-substituted 1,3-oxazinan-2-ylmethyl group at the N1 position and a pyridin-4-ylmethyl group at the N2 position. The mesitylsulfonyl moiety (2,4,6-trimethylbenzenesulfonyl) is a sterically bulky, electron-withdrawing group that may enhance metabolic stability by resisting enzymatic hydrolysis .

Properties

IUPAC Name |

N'-(pyridin-4-ylmethyl)-N-[[3-(2,4,6-trimethylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N4O5S/c1-15-11-16(2)20(17(3)12-15)32(29,30)26-9-4-10-31-19(26)14-25-22(28)21(27)24-13-18-5-7-23-8-6-18/h5-8,11-12,19H,4,9-10,13-14H2,1-3H3,(H,24,27)(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKBMKWBXBXHZEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCC3=CC=NC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of this compound is receptor tyrosine kinases . Tyrosine kinases are enzymes that catalyze the transfer of a phosphate group from ATP to one or more amino acids in a protein’s lateral chain, resulting in a conformational shift that affects protein activity.

Mode of Action

The compound interacts with its target, the receptor tyrosine kinases, and inhibits their activity. This inhibition can lead to a decrease in the phosphorylation of specific proteins, which can alter cellular signaling pathways and result in changes to cell function.

Biochemical Pathways

The inhibition of receptor tyrosine kinases can affect multiple biochemical pathways. These pathways often involve the regulation of cell growth and differentiation. The exact pathways affected can depend on the specific type of tyrosine kinase that is inhibited.

Pharmacokinetics

Like other similar compounds, its absorption, distribution, metabolism, and excretion (adme) properties would likely influence its bioavailability and overall effectiveness.

Result of Action

The inhibition of receptor tyrosine kinases by this compound can have various molecular and cellular effects. For example, it can lead to decreased cell proliferation and increased cell death in certain types of cancer cells. Furthermore, this compound has shown more cytotoxic activity than the reference drug (i.e., imatinib) when tested against lung cancer cell lines.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability. Additionally, the presence of other compounds or drugs can influence its metabolism and excretion.

Biological Activity

N1-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(pyridin-4-ylmethyl)oxalamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including an oxazinan ring and a mesitylsulfonyl group, suggest a range of biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound, supported by data from various studies and case analyses.

Structural Characteristics

The molecular formula of this compound is with a molecular weight of approximately 489.6 g/mol. The compound features:

- Oxazinan Ring : Enhances stability and biological interaction.

- Mesitylsulfonyl Group : Increases reactivity and potential for enzyme inhibition.

- Oxalamide Linkage : Contributes to the compound's pharmacological properties.

Anticancer Properties

Research indicates that compounds structurally similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study on oxazinonaphthalene analogs showed that certain derivatives induced cell cycle arrest at the G2/M phase and inhibited tubulin polymerization, leading to apoptosis in cancer cells .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| 4d | A2780 | 4.47 | Tubulin inhibition |

| 5c | MCF-7 | 52.8 | Cell cycle arrest |

| 5g | A2780/RCIS | 20.0 | Apoptosis induction |

The mechanism of action for these compounds often involves interaction with microtubules, disrupting normal cellular processes and leading to cell death.

Antimicrobial Activity

Preliminary investigations suggest that this compound may also possess antimicrobial properties. The presence of sulfonamide groups is known to enhance antibacterial activity by inhibiting bacterial folate synthesis pathways .

Case Studies

In a recent study focused on similar oxazinan compounds, researchers synthesized a series of derivatives and evaluated their biological activities. Among these, specific compounds demonstrated significant antiproliferative effects against resistant cancer cell lines, indicating potential as therapeutic agents in oncology .

Case Study Summary:

A compound structurally related to this compound was tested for its ability to induce apoptosis in MCF-7 breast cancer cells. The results indicated a dose-dependent response with an IC50 value of approximately 30 μM, suggesting that modifications in the structure could enhance efficacy .

Comparison with Similar Compounds

Substituent Diversity and Structural Features

Oxalamides are a versatile class of compounds with variable N1 and N2 substituents. Key analogues and their structural differences are summarized below:

Metabolic Stability and Hydrolysis Resistance

Physicochemical Properties

- Solubility : Polar groups (e.g., hydroxybenzoyl in Compound 16 ) enhance aqueous solubility. The target compound’s mesitylsulfonyl group may reduce solubility due to hydrophobicity.

- Molecular Weight : While exact data are unavailable, the target compound’s molecular weight is likely >500 Da, similar to S336 (MW 434.5 g/mol) and Compound 1c (MW ~530 g/mol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.